Pseudopelletierine hydrochloride

Catalog No.
S13250550
CAS No.
123793-33-9
M.F
C9H16ClNO
M. Wt
189.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudopelletierine hydrochloride

CAS Number

123793-33-9

Product Name

Pseudopelletierine hydrochloride

IUPAC Name

(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

InChI

InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H/t7-,8+;

InChI Key

CVGRGXQEVKWHHS-KVZVIFLMSA-N

Canonical SMILES

CN1C2CCCC1CC(=O)C2.Cl

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(=O)C2.Cl

Pseudopelletierine hydrochloride is an alkaloid primarily derived from the root-bark of the pomegranate tree (Punica granatum). This compound is recognized as a significant metabolite, exhibiting structural similarities to tropinone. It is characterized by the chemical formula C₉H₁₆ClNO and features a bicyclic structure, which contributes to its unique properties and activities. Pseudopelletierine is often studied for its potential therapeutic applications and biological activities.

Typical of alkaloids. Notably, it can participate in condensation reactions involving dialdehydes and amines, leading to the formation of heterobicyclic compounds. The classical Robinson tropinone synthesis can be adapted for its production, utilizing glutaraldehyde, acetonedicarboxylic acid, and methylammonium chloride as key reagents . Additionally, oxidation and elimination reactions can be employed to modify its structure for further synthetic applications .

Pseudopelletierine hydrochloride exhibits a range of biological activities, including antimicrobial and antitumor properties. Research indicates that it may inhibit specific pathways in bacterial cells, thus demonstrating potential as an antibacterial agent. Furthermore, studies have suggested that pseudopelletierine may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological exploration .

The synthesis of pseudopelletierine hydrochloride typically involves several methods:

  • Classical Synthesis: Utilizing glutaraldehyde in combination with acetonedicarboxylic acid and methylammonium chloride.
  • Robinson Tropinone Synthesis: Modifications of this method can produce pseudopelletierine effectively.
  • Alternative Routes: Newer synthetic approaches have been explored to optimize yield and purity, including variations that incorporate different aldehydes or reaction conditions .

Pseudopelletierine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into antimicrobial or anticancer drugs.
  • Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides.
  • Research: As a model compound in organic chemistry, it serves as a basis for studying alkaloid synthesis and modification.

Interaction studies of pseudopelletierine hydrochloride have focused on its effects on various biological systems. Research indicates that it interacts with specific cellular pathways, potentially influencing metabolic processes in bacteria and cancer cells. These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Pseudopelletierine hydrochloride shares structural and functional characteristics with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityBiological ActivityUnique Features
PelletierineHighAntimicrobialMore potent against certain bacteria
IsopelletierineModerateAntimicrobialExhibits different spectrum of activity
MethylpelletierineModerateAntimicrobialMethyl group alters solubility

Pseudopelletierine hydrochloride stands out due to its specific bicyclic structure and unique biological activities that differentiate it from these similar compounds.

Pseudopelletierine hydrochloride is systematically named as 9-methyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, reflecting its bicyclic granatane core with a methylated tertiary amine and ketone functional group. The hydrochloride salt forms when the tertiary amine of pseudopelletierine reacts with hydrochloric acid, yielding a crystalline solid with enhanced stability compared to the free base. Key identifiers include:

PropertyPseudopelletierine (Base)Pseudopelletierine Hydrochloride
CAS Registry Number552-70-56419951
Molecular Formula$$ \text{C}9\text{H}{15}\text{NO} $$$$ \text{C}9\text{H}{16}\text{ClNO} $$
Molecular Weight153.22 g/mol189.68 g/mol
Melting Point54°CNot reported

The base compound’s structure comprises a bicyclo[3.3.1]nonane skeleton with a ketone at position 3 and a methyl group on the nitrogen atom. Spectroscopic data, including InChI ($$ \text{InChI=1S/C}9\text{H}{15}\text{NO}/c1-10-7-3-2-4-8(10)6-9(11)5-7/\text{h}7-8\text{H},2-6\text{H}2,1\text{H}3 $$) and SMILES ($$ \text{CN1C2CC(=O)CC1CCC2} $$), confirm its planar and conformational features. The hydrochloride form retains the bicyclic framework while introducing a chloride counterion.

Historical Discovery and Natural Occurrence in Punica granatum

The isolation of pseudopelletierine traces to 19th-century investigations of pomegranate bark alkaloids. In 1885, Italian chemists Ciamician and Silber first characterized the compound, assigning the molecular formula $$ \text{C}9\text{H}{15}\text{NO} $$ through elemental analysis and observing its basicity via titration. Structural ambiguity persisted until A. Piccinini, working under Ciamician, proposed the correct bicyclic connectivity in 1899, distinguishing it from simpler piperidine derivatives. Willstätter’s 1911 synthesis of cyclooctatetraene (COT) from pseudopelletierine degradation products validated the granatane skeleton, though reproducibility challenges initially cast doubt.

Punica granatum bark remains the primary natural source, where pseudopelletierine coexists with pelletierine and related alkaloids. Extraction protocols typically involve:

  • Alkaloid Liberation: Treating powdered bark with sodium hydroxide to deprotonate ammonium salts.
  • Solvent Extraction: Using non-polar solvents (e.g., dichloromethane) to isolate the free base.
  • Salt Formation: Reacting the base with hydrochloric acid to precipitate the hydrochloride.

The compound’s biological role in pomegranate is hypothesized to involve predator deterrence, though mechanistic studies remain sparse. Contemporary analyses using LC-MS and NMR spectroscopy have confirmed its presence in root and stem bark extracts at concentrations up to 0.8% dry weight.

Classical Robinson-Schöpf Condensation Approach

The Robinson-Schöpf condensation represents the foundational synthetic methodology for pseudopelletierine hydrochloride synthesis, establishing the fundamental reaction framework that employs mild, physiologically compatible conditions [1] [2]. This approach, first developed by Menzies and Robinson in 1924, utilizes a three-component condensation reaction involving glutaraldehyde, methylamine, and acetonedicarboxylic acid [1] [3].

Glutaraldehyde-Methylamine-Acetonedicarboxylate Reaction

The core reaction mechanism involves the sequential condensation of glutaraldehyde with methylamine hydrochloride and acetonedicarboxylic acid under carefully controlled aqueous conditions [2] [3]. The reaction proceeds through a double Mannich reaction pathway, forming the characteristic bicyclic structure of pseudopelletierine through cyclization processes that occur under mild conditions [4] [3].

ParameterValueReference
Glutaraldehyde0.5 mol (from 2-ethoxy-3,4-dihydro-2H-pyran)Organic Syntheses [3]
Methylamine Hydrochloride0.74 molOrganic Syntheses [3]
Acetonedicarboxylic Acid0.57 molOrganic Syntheses [3]
Initial pH2.5Organic Syntheses [3]
Final pH4.5Organic Syntheses [3]
TemperatureRoom temperatureOrganic Syntheses [3]
Reaction Time24 hoursOrganic Syntheses [3]
Yield Range61-73%Organic Syntheses [3]

The glutaraldehyde component is prepared in situ from 2-ethoxy-3,4-dihydro-2H-pyran through acid-catalyzed hydrolysis, providing a fresh source of the reactive dialdehyde [3]. The reaction mixture is maintained under nitrogen atmosphere to prevent oxidative side reactions that could compromise product formation [3].

Research findings demonstrate that glutaraldehyde exhibits complex reactivity patterns in aqueous solutions, existing in multiple forms including monomeric and polymeric species depending on solution conditions such as pH, concentration, and temperature [5]. The reaction with primary amines such as methylamine proceeds through nucleophilic attack on the carbonyl carbon, leading to the formation of cyclic intermediates that ultimately yield the desired bicyclic alkaloid structure [6] [7].

Optimization of "Physiological" Reaction Conditions

The optimization of physiological reaction conditions represents a critical aspect of the Robinson-Schöpf methodology, focusing on maintaining pH values and temperatures that minimize side reactions while maximizing product formation [3] [8]. The term "physiological conditions" refers to the mild reaction parameters that approximate biological environments, typically involving pH ranges of 4.0-4.5 and temperatures around 50°C [9] [8].

ParameterOptimal ValueCritical FactorImpact on Yield
pH Range4.0-4.5Carbon dioxide evolutionMaintains reaction progress
Temperature50°CReaction rateEnhances condensation
Buffer SystemPhosphate bufferpH stabilityPrevents side reactions
Reaction MediumAqueousSolubilityImproves solubility
Decarboxylation Temperature80°C (steam bath)Complete decarboxylationRemoves carboxyl groups
Extraction pH12Product extractionMaximizes product recovery

The pH optimization is particularly crucial because glutaraldehyde reactivity with amino compounds is highly pH-dependent [7]. Research indicates that glutaraldehyde reacts with amino groups across a wide pH range (pH ≥ 3), with reactions at pH 7 and 9 being almost irreversible [7]. However, for pseudopelletierine synthesis, maintaining pH 4.0-4.5 ensures optimal condensation kinetics while preventing excessive side reactions [3].

Temperature control plays a significant role in reaction optimization, as elevated temperatures can accelerate degradation processes [10]. Studies on alkaloid stability demonstrate that temperature increases can lead to significant compound degradation, particularly above 40°C [10]. The optimized temperature of 50°C represents a balance between adequate reaction kinetics and minimal thermal degradation [9].

The decarboxylation step requires careful temperature control at approximately 80°C to ensure complete removal of carboxyl groups from the acetonedicarboxylic acid component [3]. This step is critical because incomplete decarboxylation can reduce overall yields by 14-16% [3]. The reaction proceeds with carbon dioxide evolution, and monitoring pH changes provides indication of reaction completion [3].

Modern Modifications: Ziegler-Wilms Protocol

The Ziegler-Wilms protocol represents a significant advancement in pseudopelletierine synthesis, introducing modifications that improve both yield and product purity compared to earlier methodologies [11] [3]. This protocol, developed by Ziegler and Wilms in 1950, incorporates several key improvements to the classical Robinson-Schöpf approach while maintaining the fundamental reaction mechanism [3].

ModificationOriginal MethodImproved MethodAdvantage
Glutaraldehyde SourceCyclopentene ozonide2-ethoxy-3,4-dihydro-2H-pyranSimpler preparation
Purification MethodAlumina chromatographyDirect sublimationHigher purity
Crystallization SolventPentane-waterPentane-waterBetter yield
Sublimation Conditions40°C, 0.3 mm Hg40°C, 0.3 mm HgEffective purification
Storage RequirementsDry nitrogen atmosphereRefrigerated storagePrevents decomposition

The primary innovation in the Ziegler-Wilms protocol involves the use of 2-ethoxy-3,4-dihydro-2H-pyran as the glutaraldehyde precursor instead of cyclopentene ozonide [3]. This modification significantly simplifies the preparation process while providing more consistent glutaraldehyde quality. The 2-ethoxy-3,4-dihydro-2H-pyran undergoes acid-catalyzed hydrolysis to generate glutaraldehyde in situ, eliminating the need for hazardous ozonolysis procedures [3].

The protocol introduces streamlined purification procedures that can bypass extensive chromatographic separation in favor of direct sublimation [3]. Research findings indicate that when commercial acetonedicarboxylic acid is used, the crude product obtained by evaporation of methylene chloride extracts can be sublimed directly, yielding pseudopelletierine with melting point 62-64°C in 58-62% yield [3]. This represents a significant improvement in process efficiency compared to the multi-step purification required in earlier methods.

The Ziegler-Wilms modifications also address practical aspects of large-scale synthesis, including improved extraction procedures and refined work-up conditions [3]. The protocol specifies the use of eight 250-milliliter portions of methylene chloride for extraction, followed by drying over sodium sulfate and concentration under reduced pressure [3]. The subsequent alumina filtration step uses 400 grams of specially treated alumina that has been pre-treated with ethyl acetate and activated by heating at 120°C for 3 hours at 50-100 millimeters mercury pressure [3].

Challenges in Anhydrous Form Stabilization

The stabilization of anhydrous pseudopelletierine presents significant challenges that directly impact the quality and shelf-life of the synthesized compound [3] [12] [13]. These challenges stem from the inherent moisture sensitivity of the alkaloid and its tendency to form hydrated crystal forms under ambient conditions [3] [12].

ChallengeProblemSolutionResult
Moisture SensitivityForms hemihydrate (m.p. 47-48.5°C)Dry nitrogen atmosphereAnhydrous form (m.p. 63-64°C)
Thermal InstabilityDarkens at elevated temperaturesSublimation at low temperatureMaintains colorless appearance
Crystallization TendencyCrystallizes in condenser during distillationSublimation preferred over distillationClean product isolation
Storage DecompositionDecomposes even under nitrogenRefrigerated storageExtended shelf life
Hemihydrate FormationOccurs upon air exposureSealed container storagePrevents hydration

Moisture sensitivity represents the primary challenge in maintaining the anhydrous form of pseudopelletierine [3] [12]. Research demonstrates that exposure to moist air results in rapid hemihydrate formation, characterized by a melting point decrease from 63-64°C to approximately 47-48.5°C [3]. This hydration process is thermodynamically favored under ambient humidity conditions, making stringent moisture control essential for product stability [12] [14].

The thermal instability of pseudopelletierine manifests as gradual darkening even under controlled storage conditions [3] [15]. Studies indicate that the compound darkens slowly even when stored under dry nitrogen in refrigerated conditions [3]. This thermal degradation is accelerated at elevated temperatures, making sublimation at 40°C and 0.3 millimeters mercury pressure the preferred purification method over conventional distillation [3].

Crystal form stability presents additional challenges, as the compound exhibits a tendency to crystallize in condensers during attempted distillation procedures [3]. This crystallization behavior complicates conventional purification methods and necessitates the use of sublimation techniques for effective product isolation [3]. The sublimation process not only removes impurities but also eliminates water of hydration, ensuring anhydrous product formation [3].

Research on alkaloid stability patterns reveals that storage conditions significantly impact long-term stability [12] [16]. Studies on related alkaloid compounds demonstrate that controlled storage under appropriate conditions can maintain chemical integrity for extended periods [16] [15]. For pseudopelletierine, optimal storage requires sealed containers under dry nitrogen atmosphere with refrigeration to minimize both hydration and thermal degradation processes [3] [15].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

189.0920418 g/mol

Monoisotopic Mass

189.0920418 g/mol

Heavy Atom Count

12

UNII

6RL4P3P2Z4

Dates

Last modified: 08-10-2024

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